molecular formula C11H14FN3O2S B4654506 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Cat. No.: B4654506
M. Wt: 271.31 g/mol
InChI Key: YOORVRSJNQYLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a chemical compound with the molecular formula C11H14FN3O2S . This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a methylhydrazinecarbothioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The propanoyl and methylhydrazinecarbothioamide moieties contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
  • 2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
  • 2-[2-(4-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Uniqueness

Compared to its analogs, 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorinated, brominated, and methylated counterparts .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)propanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORVRSJNQYLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.